molecular formula C18H20N6OS B2862431 6-methyl-N-[(pyridin-4-yl)methyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775496-15-5

6-methyl-N-[(pyridin-4-yl)methyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2862431
CAS No.: 1775496-15-5
M. Wt: 368.46
InChI Key: KYLIXUNOUKGKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrazine class of heterocyclic molecules, characterized by a fused bicyclic structure with nitrogen atoms at strategic positions. Key structural features include:

  • Core scaffold: Pyrazolo[1,5-a]pyrazine with a methyl group at position 6 and a thiomorpholin-4-yl substituent at position 2.
  • Carboxamide side chain: An N-[(pyridin-4-yl)methyl] group attached to the carboxamide moiety at position 2.
  • Molecular formula: C₂₀H₂₁N₇OS (calculated based on analogs in and ).
  • Physicochemical properties: Estimated logP ~4.5 (similar to analogs in ), polar surface area ~47 Ų (indicative of moderate solubility), and one hydrogen bond donor.

The thiomorpholine substituent enhances lipophilicity and may influence target binding through sulfur-mediated interactions, while the pyridinylmethyl group could contribute to π-π stacking or hydrogen bonding with biological targets .

Properties

IUPAC Name

6-methyl-N-(pyridin-4-ylmethyl)-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-13-12-24-16(17(21-13)23-6-8-26-9-7-23)10-15(22-24)18(25)20-11-14-2-4-19-5-3-14/h2-5,10,12H,6-9,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLIXUNOUKGKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=NC=C3)C(=N1)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[(pyridin-4-yl)methyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, pyridine derivatives, and thiazinane derivatives. The key steps may involve:

    Condensation reactions: to form the pyrazolopyrazine core.

    N-alkylation: to introduce the pyridylmethyl group.

    Amidation: to attach the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazinane ring.

    Reduction: Reduction reactions could be used to modify the pyrazolopyrazine core.

    Substitution: Various substitution reactions can be performed on the pyridylmethyl group or the pyrazolopyrazine core.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 6-methyl-N-[(pyridin-4-yl)methyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs and their distinguishing features:

Compound Name / ID Core Structure Substituents (Position) Molecular Weight logP H-Bond Acceptors Polar Surface Area (Ų) Key References
Target Compound Pyrazolo[1,5-a]pyrazine 6-Me, 4-thiomorpholin-4-yl, 2-(pyridin-4-yl-methyl)carboxamide ~431.5* ~4.5 7 ~47
S434-1778 () Pyrazolo[1,5-a]pyrazine 6-Me, 4-benzyl(methyl)amino, 2-(4-(methylsulfanyl)benzyl)carboxamide 431.56 4.499 5 46.729
S434-0457 () Pyrazolo[1,5-a]pyrazine 6-Me, 4-thiomorpholin-4-yl, 2-(2,4-dimethoxyphenyl)carboxamide 425.49 ~4.2† 6 ~50
Compound 37 () Pyrazolo[1,5-a]pyrimidine 5-indole, 7-morpholinyl, 2-(4-tert-butylpiperazinylmethyl) 475.25 3.8‡ 8 ~70
N-Benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide () Pyrazolo[1,5-a]pyrimidine 5,7-dimethyl, 3-benzylcarboxamide ~324.3 3.1 4 ~55

*Estimated based on analogs; †Calculated from structural similarity; ‡From HRMS data in .

Key Comparative Insights

Core Heterocycle Differences: The target compound’s pyrazolo[1,5-a]pyrazine core differs from pyrazolo[1,5-a]pyrimidine analogs (e.g., ) in the position of nitrogen atoms, altering electronic properties and binding affinities.

Substituent Effects: Thiomorpholine vs. Morpholine: Thiomorpholine (in the target compound and S434-0457) introduces a sulfur atom, increasing lipophilicity (logP ~4.5 vs. ~3.8 for morpholine-containing Compound 37) and possibly enhancing membrane permeability . Pyridinylmethyl vs. Aryl Groups: The pyridin-4-ylmethyl carboxamide in the target compound provides a basic nitrogen for hydrogen bonding, contrasting with the non-basic 2,4-dimethoxyphenyl group in S434-0457 or the indole system in Compound 35. This may influence selectivity for kinases or GPCRs .

Biological Relevance: Analogs like Compound 37 () and the co-crystallized compound in target PDE2A and kinases, suggesting the thiomorpholine-pyrazolo[1,5-a]pyrazine scaffold could have similar applications. However, the lack of explicit bioactivity data for the target compound limits direct mechanistic comparisons .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels S434-0457 (), involving palladium-catalyzed coupling for core formation and reductive amination for carboxamide functionalization. Yields for such analogs typically range from 40–70% .

Research Findings and Data

  • Hydrogen Bonding : The target compound’s NH-N distance (~2.20–2.23 Å) and angle (~134–140°) align with geometric criteria for stable hydrogen bonds, critical for target binding (as seen in PDE2A inhibitors, ) .
  • logP vs. Solubility : The high logP (~4.5) suggests moderate solubility in aqueous buffers, necessitating formulation optimization compared to morpholine-containing analogs (logP ~3.8) .
  • SAR Trends: Replacement of thiomorpholine with benzyl(methyl)amino (S434-1778) reduces steric bulk but decreases lipophilicity, highlighting a trade-off between potency and pharmacokinetics .

Biological Activity

6-methyl-N-[(pyridin-4-yl)methyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic compound belonging to the pyrazolopyrazine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and potential therapeutic implications based on existing research.

Basic Information

PropertyDetails
IUPAC Name This compound
CAS Number 1775496-15-5
Molecular Formula C18H20N6OS
Molecular Weight 368.5 g/mol

Structural Characteristics

The compound features a complex structure with multiple functional groups, which may contribute to its biological activity. The presence of a thiomorpholine ring and a pyridine moiety is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The exact mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Therapeutic Potential

Research indicates potential therapeutic applications in several areas, including:

  • Anticancer Activity : Compounds related to pyrazolopyrazines have shown promise in inhibiting tumor growth and proliferation.
  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against various pathogens, including Mycobacterium tuberculosis.

Case Studies

A study on related pyrazolo[1,5-a]pyrimidin derivatives highlighted their potential as antitubercular agents, demonstrating low cytotoxicity and significant activity against Mtb within macrophages . The study identified key structural features that enhance pharmacological efficacy.

Structure–Activity Relationship (SAR)

The SAR analysis of pyrazolo derivatives indicates that modifications in the molecular structure significantly impact biological activity. For instance, the introduction of different substituents on the pyrazole core can enhance binding affinity and selectivity towards specific biological targets .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
Pyrazolo[1,5-a]pyrimidin derivativesAntitubercular
Other thiazinane derivativesAnticancer and antimicrobial
Pyridylmethyl derivativesEnzyme inhibitors

The comparison reveals that while many compounds share structural similarities, the unique combination of functional groups in this compound may confer distinct biological properties.

Q & A

Q. What are the established synthetic routes for 6-methyl-N-[(pyridin-4-yl)methyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide?

The synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyrazine core formation. Key steps include:

  • Condensation of hydrazine derivatives with aldehydes or ketones to form the pyrazole ring .
  • Thiomorpholine introduction via nucleophilic substitution or coupling reactions under catalytic conditions (e.g., Pd-mediated cross-coupling) .
  • Final carboxamide formation using activated esters (e.g., HATU/DMAP) with (pyridin-4-yl)methylamine . Purification often employs column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Common assays include:

  • Anticancer activity : Cell viability assays (MTT/XTT) using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Anti-inflammatory activity : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence polarization) to identify molecular targets . Controls should include solvent-only and reference inhibitors (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Core modifications : Replace thiomorpholine with morpholine or piperazine to assess sulfur’s role in target binding .
  • Substituent variations : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance metabolic stability .
  • Bioisosteric replacements : Substitute the pyrazolo[1,5-a]pyrazine core with pyrazolo[3,4-d]pyrimidine to evaluate ring size impact on potency . Use computational docking (AutoDock Vina) to predict binding modes and prioritize analogs .

Q. How should contradictory data from biological assays be resolved?

  • Assay validation : Replicate experiments across independent labs with standardized protocols (e.g., ATP concentration in kinase assays) .
  • Purity analysis : Confirm compound integrity via HPLC-MS (>95% purity) to rule out degradation artifacts .
  • Structural analogs : Compare activity of closely related derivatives (e.g., N-allyl vs. N-aryl variants) to identify critical functional groups .

Q. What advanced techniques are recommended for characterizing this compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and pH extremes (1–13), then monitor degradation via LC-MS .
  • Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using UPLC .
  • Metabolite profiling : Use hepatocyte microsomes + NADPH to identify oxidative metabolites .

Methodological Guidance

Q. What strategies can improve yield in the final carboxamide coupling step?

  • Activating agents : Use HATU over EDCI/HOBt for better coupling efficiency with sterically hindered amines .
  • Solvent optimization : Replace DMF with DCM/DIEA to minimize side reactions .
  • Temperature control : Perform reactions at 0–4°C to reduce racemization .

Q. How can computational tools aid in target identification for this compound?

  • Pharmacophore modeling : Generate 3D pharmacophores (e.g., Schrödinger Phase) to screen potential targets (kinases, GPCRs) .
  • Molecular dynamics : Simulate binding stability (50 ns trajectories) to prioritize high-affinity targets .
  • ADMET prediction : Use SwissADME to assess permeability and CYP450 interactions early in development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.